4-Bromo-4-hydroxybiphenyl

Description

Significance of Biphenyl (B1667301) Derivatives as Core Scaffolds in Modern Organic Chemistry

Biphenyls, which consist of two phenyl rings linked by a single bond, and their derivatives are fundamental structural motifs in organic chemistry. arabjchem.orgresearchgate.net Their importance stems from their role as versatile intermediates and core components in a wide array of functional molecules. arabjchem.org Initially recognized for their use in pesticides like polychlorinated biphenyls (PCBs), the application of biphenyl scaffolds has evolved significantly. arabjchem.org Today, they are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ajgreenchem.comrsc.org

The biaryl axis of biphenyls serves as a crucial building block for numerous pharmacologically active products, chiral reagents, and as inflexible "spacer" units within larger molecules. arabjchem.org In medicinal chemistry, many biphenyl derivatives have been patented and are used in drugs demonstrating a wide range of activities, including anti-inflammatory, antimicrobial, antihypertensive, and antitumor properties. ajgreenchem.comrsc.org Furthermore, these structures are foundational in materials science for creating liquid crystals and fluorescent layers in Organic Light-Emitting Diodes (OLEDs). arabjchem.orgajgreenchem.comrsc.org The ability to functionalize the biphenyl structure allows chemists to synthesize complex molecules with novel and significant activities. arabjchem.orgresearchgate.net

Academic Context of Halogenated Phenols in Synthetic and Materials Science

Phenols, aromatic compounds featuring a hydroxyl group attached to a benzene (B151609) ring, are important, readily available building blocks for organic synthesis. researchgate.netwikipedia.org When a halogen atom, such as bromine, is introduced to the phenol (B47542) structure, it creates a "halogenated phenol." These compounds are significant in both synthetic chemistry and materials science. researchgate.netmdpi.com

Halogenated phenols are frequently used as intermediates in the synthesis of dyes, polymers, drugs, and pesticides. pjoes.com The presence of both a hydroxyl group and a halogen atom on the aromatic ring provides distinct points of reactivity that can be exploited to build more complex molecular architectures. scientificupdate.com For instance, the halogen atom can be replaced or used as a handle in cross-coupling reactions, while the phenolic hydroxyl group can undergo various transformations. scientificupdate.com This dual functionality makes them valuable precursors. researchgate.net

In materials science, halogenated phenols are used as components in flame retardants for plastics and in wood preservation. mdpi.com Specific derivatives, such as fluorophenols and iodophenols, are also components of liquid crystals, highlighting their role in the development of advanced materials. mdpi.com The study of their reactivity, particularly in oxidation and dehalogenation reactions, is crucial for both synthetic applications and for understanding their environmental behavior. mdpi.com

Chemical Profile and Research Applications of 4-Bromo-4'-hydroxybiphenyl (B1266404)

4-Bromo-4'-hydroxybiphenyl is a bifunctional organic compound, classified as a halogenated phenol and a biphenyl derivative. stenutz.eucymitquimica.com It appears as an off-white to cream or brown solid in powder or crystal form. fishersci.comottokemi.com Its molecular structure features a bromine atom and a hydroxyl group at the para positions (4 and 4') of the two phenyl rings, making it a valuable intermediate in targeted organic synthesis. chemicalbook.com

Physicochemical Properties

| Property | Data | Source(s) |

| Molecular Formula | C₁₂H₉BrO | chemicalbook.comchemicalbook.comthermofisher.com |

| Molecular Weight | 249.1 g/mol | chemicalbook.comchemicalbook.com |

| Melting Point | 164-166 °C | ottokemi.comchemicalbook.com |

| Appearance | White to cream/brown powder or crystals | ottokemi.comthermofisher.com |

| Solubility | Partly soluble in water; soluble in methanol | chemicalbook.com |

| CAS Number | 29558-77-8 | stenutz.euchemicalbook.comchemicalbook.com |

Detailed Research Findings and Applications

4-Bromo-4'-hydroxybiphenyl serves primarily as a starting material or intermediate in the synthesis of more complex molecules. cymitquimica.comchemicalbook.com Its utility is demonstrated in several documented chemical transformations.

One notable application is its use in palladium-catalyzed vinylation reactions. Research has shown that 4-Bromo-4'-hydroxybiphenyl reacts with ethyl acrylate (B77674) in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) catalyst. chemicalbook.com This reaction yields ethyl 4-(4'-hydroxyphenyl) cinnamate (B1238496) as the primary product, demonstrating a method for carbon-carbon bond formation from the aryl bromide. chemicalbook.com

The compound is also a key precursor in the synthesis of cyanobiphenyl derivatives. It can be used to prepare 4'-cyano-4-hydroxybiphenyl through a reaction with copper(I) cyanide. chemicalbook.comprepchem.com This transformation is significant as cyanobiphenyls are a well-known class of compounds used in the development of liquid crystals. Furthermore, 4-Bromo-4'-hydroxybiphenyl is utilized in the production of polymers and plastics, where its rigid biphenyl structure and reactive functional groups can be incorporated to achieve desired material properties. ottokemi.com Its synthesis is often achieved via methods like the Suzuki coupling, a powerful cross-coupling reaction for creating biaryl systems. cymitquimica.com

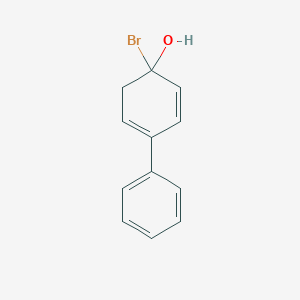

Structure

2D Structure

3D Structure

Properties

CAS No. |

1184919-27-4 |

|---|---|

Molecular Formula |

C12H11BrO |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-bromo-4-phenylcyclohexa-2,4-dien-1-ol |

InChI |

InChI=1S/C12H11BrO/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8,14H,9H2 |

InChI Key |

YOTNOWHVKHYWRI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1(O)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for 4 Bromo 4 Hydroxybiphenyl

Direct Bromination Routes

Direct bromination involves the introduction of a bromine atom onto the aromatic ring of a 4-hydroxybiphenyl precursor. This approach is often favored for its atom economy and straightforward nature.

Bromination of 4-Hydroxybiphenyl

The direct bromination of 4-hydroxybiphenyl (also known as 4-phenylphenol) is a primary method for synthesizing 4-bromo-4'-hydroxybiphenyl (B1266404). The hydroxyl group is a strong activating, ortho-, para-directing group, which would typically direct bromination to the positions ortho to the hydroxyl function (positions 3 and 5). To achieve the desired para-substitution on the unsubstituted phenyl ring, the hydroxyl group is often protected, for instance, as an acetate (B1210297) or bromoacetate (B1195939) ester. lookchem.com The bromination of 4-phenylphenyl bromoacetate, for example, leads to the formation of 4-(4-bromophenyl)-phenyl bromoacetate. lookchem.com Subsequent hydrolysis of this ester intermediate yields the target compound, 4-bromo-4'-hydroxybiphenyl. lookchem.com Common brominating agents for such reactions include liquid bromine or N-bromosuccinimide (NBS). lookchem.comresearchgate.net

Catalytic Systems in Direct Bromination (e.g., Ferrous Powder)

To facilitate the electrophilic substitution on the less activated phenyl ring, catalytic systems are employed. Lewis acids like iron halides are effective catalysts for this transformation. For instance, the bromination of a 4-acylbiphenyl derivative, a related substrate, is successfully carried out using liquid bromine in the presence of ferric chloride, achieving a 77% yield. google.com Similarly, the bromination of 4-phenylphenyl bromoacetate can be performed in glacial acetic acid with a trace of iron powder, which acts as a catalyst precursor, generating iron(III) bromide in situ. lookchem.com After the reaction, the resulting phenol (B47542) from the hydrolysis of the ester product melts at 163-164°C, confirming its identity as 4-(4-bromophenyl)phenol. lookchem.com

Table 1: Catalytic Systems in Direct Bromination

| Precursor | Brominating Agent | Catalyst | Solvent | Yield | Source(s) |

|---|---|---|---|---|---|

| 4-Propylbiphenyl | Liquid Bromine | Ferric Chloride | Dichloromethane | 77% | google.com |

Multi-step Synthetic Approaches

Multi-step strategies provide greater control over regioselectivity and are essential when direct bromination is not feasible or yields undesirable isomers. These methods build the target molecule sequentially from simpler precursors.

Strategies from Bromophenol Precursors

An alternative strategy involves starting with a bromophenol, such as 4-bromophenol (B116583). ketonepharma.com This precursor, which already contains the required bromine and hydroxyl functionalities on one ring, can then be coupled with a phenyl-containing reagent to form the biphenyl (B1667301) structure. smolecule.com This often involves a cross-coupling reaction where the C-Br bond of a protected 4-bromophenol or the C-X bond of a different phenyl derivative is used as a handle for C-C bond formation. smolecule.comchemicalbook.com For example, reacting 4-bromophenol with a phosphonitrilic chloride trimer is one such documented synthetic modification. chemicalbook.com

Sequential Bromination and Hydroxylation from Biphenyl

A logical multi-step approach begins with the readily available starting material, biphenyl. smolecule.com This method involves performing the bromination and hydroxylation reactions sequentially, which allows for precise control over the final product's structure. smolecule.com The process would typically first involve the monobromination of biphenyl to produce 4-bromobiphenyl (B57062). In a subsequent step, a hydroxyl group is introduced at the 4'-position of the 4-bromobiphenyl intermediate. This hydroxylation can be accomplished through various methods, including nucleophilic aromatic substitution or through an intermediate such as a boronic acid, followed by oxidation.

Advanced Cross-Coupling Reactions in Biphenyl Synthesis

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to construct biaryl systems with high efficiency and selectivity. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for synthesizing 4-bromo-4'-hydroxybiphenyl. smolecule.comresearchgate.net

This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. smolecule.com To synthesize 4-bromo-4'-hydroxybiphenyl, two main combinations of reactants are possible:

Coupling of 4-bromophenylboronic acid with a 4-hydroxyphenyl halide. smolecule.com

Coupling of a 4-bromophenyl halide with 4-hydroxyphenylboronic acid. chemicalbook.com

High yields, often ranging from 65% to 98%, are reported for Suzuki-Miyaura couplings producing the target compound. smolecule.com The reaction's success depends on the choice of palladium catalyst, ligands, and base. smolecule.com For example, using bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) as the catalyst with a specialized phosphine (B1218219) ligand like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) has proven effective. smolecule.com

Table 2: Example of Suzuki-Miyaura Cross-Coupling for 4-Bromo-4'-hydroxybiphenyl Synthesis

| Aryl Halide | Boronic Acid Derivative | Catalyst / Ligand | Yield | Source(s) |

|---|---|---|---|---|

| 4-Hydroxyphenyl halide | 4-Bromophenylboronic acid | Pd(dba)₂ / DPDB* | 65-98% | smolecule.com |

*DPDB: 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Suzuki-Miyaura Coupling Protocols for Substituted Biphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds and is extensively utilized for synthesizing substituted biphenyls like 4-bromo-4'-hydroxybiphenyl. smolecule.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of 4-bromo-4'-hydroxybiphenyl, this can be achieved by reacting 4-bromophenylboronic acid with a 4-hydroxyphenyl halide. smolecule.com

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. smolecule.com A variety of palladium catalysts and ligands can be employed to facilitate this transformation. For instance, the use of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) in conjunction with phosphine ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) has been reported to give high yields. smolecule.com

Recent advancements have explored the use of nano-palladium catalysts, which can offer advantages such as eliminating the need for expensive and air-sensitive phosphine ligands and allowing for reactions under less stringent anhydrous conditions. smolecule.com These supported catalysts, for example, on aluminum hydroxide (B78521), have demonstrated comparable yields to traditional methods. smolecule.com The choice of solvent is also a critical parameter, with mixtures like THF/water or toluene (B28343) being commonly used. smolecule.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Catalyst/Ligand System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 4-Iodoanisole, Phenylboronic acid | Toluene/Water | 80 | >95 | gre.ac.uk |

| Pd(dba)₂ / SPhos | 4-Bromophenylboronic acid, 4-Hydroxyphenyl halide | Toluene | 110 | >65 | smolecule.com |

| Nano-palladium on Al(OH)₃ | Aryl halide, Arylboronic acid | Toluene | 110 | Comparable to traditional methods | smolecule.com |

Ullmann-type Coupling and Related Palladium-Catalyzed Approaches

The Ullmann condensation, a classical method for forming carbon-carbon bonds, provides an alternative, albeit often more demanding, route to biphenyl derivatives. This reaction traditionally involves the coupling of two aryl halides in the presence of copper at high temperatures. While effective, the harsh conditions can limit its applicability for substrates with sensitive functional groups. smolecule.com In the context of 4-bromo-4'-hydroxybiphenyl synthesis, Ullmann-type couplings have been reported but generally result in lower yields compared to palladium-catalyzed methods. smolecule.com

Modern variations of the Ullmann reaction often employ palladium or other transition metal catalysts, which can promote the coupling under milder conditions. These palladium-catalyzed approaches can be considered related to the Suzuki-Miyaura reaction but may involve different coupling partners or mechanistic pathways. For instance, instead of boronic acids, organotin or organozinc reagents can sometimes be used in Stille or Negishi couplings, respectively, to form the biphenyl scaffold. researchgate.net

The on-surface synthesis of polyphenylenes through Ullmann coupling has also been demonstrated, where bromo-biphenyl precursors are coupled on a copper surface. acs.org This technique, while not a solution-phase synthesis, highlights the fundamental nature of the Ullmann reaction in forming biphenyl linkages. acs.org

Optimization of Synthetic Pathways for 4-Bromo-4'-hydroxybiphenyl

The successful synthesis of 4-bromo-4'-hydroxybiphenyl hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing the formation of byproducts.

Reaction Condition Tuning for Yield and Selectivity

Key parameters that are frequently tuned include the choice of catalyst, ligand, base, solvent, and temperature. The selection of the palladium catalyst and its corresponding ligand is crucial. For example, the use of bulky and electron-rich phosphine ligands can significantly enhance the efficiency of the Suzuki-Miyaura coupling. The base plays a critical role in the transmetalation step, with common choices including carbonates, phosphates, and hydroxides. gre.ac.ukrsc.org

Solvent selection impacts the solubility of reactants and the stability of intermediates. Aprotic polar solvents like DMF can enhance solubility and stabilize transition states in coupling reactions. Temperature control is also vital; while higher temperatures can increase reaction rates, they may also lead to the formation of undesirable byproducts. For instance, in some palladium-catalyzed couplings, temperatures are maintained between 80-120°C.

Control of Stoichiometry and Atmosphere in Catalytic Syntheses

Precise control over the stoichiometry of the reactants is essential to prevent the formation of unwanted side products. For instance, in the synthesis of biphenyl derivatives, controlling the ratio of the aryl halide to the boronic acid can minimize the formation of homocoupled products. The presence of byproducts such as dibrominated derivatives can be minimized through careful stoichiometric control.

Furthermore, many catalytic coupling reactions, particularly those involving palladium(0) species, are sensitive to oxygen. Therefore, maintaining an inert atmosphere, typically using nitrogen or argon, is critical to prevent the deactivation of the catalyst. rsc.org The exclusion of moisture can also be important, often requiring the use of anhydrous solvents.

Table 2: Key Optimization Parameters in Catalytic Biphenyl Synthesis

| Parameter | Importance | Common Variations/Considerations | Reference |

| Catalyst | Central to the reaction's efficiency and feasibility. | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dba)₂, Nano-palladium. | smolecule.comgre.ac.uk |

| Ligand | Influences catalyst activity, stability, and selectivity. | Phosphine-based (e.g., PPh₃, SPhos), N-heterocyclic carbenes. | smolecule.com |

| Base | Facilitates the transmetalation step. | Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH. | gre.ac.ukrsc.orgchemicalbook.com |

| Solvent | Affects solubility, reaction rate, and work-up. | Toluene, Dioxane, THF, DMF, Water mixtures. | rsc.org |

| Temperature | Controls reaction rate and byproduct formation. | Typically ranges from room temperature to reflux (80-120°C). | |

| Stoichiometry | Crucial for maximizing yield and minimizing side reactions. | Precise molar ratios of reactants and catalyst. | |

| Atmosphere | Protects the catalyst from deactivation. | Inert (Nitrogen or Argon). |

Chemical Reactivity and Functional Group Transformations of 4 Bromo 4 Hydroxybiphenyl

Reactivity of the Bromine Moiety

The bromine atom attached to the biphenyl (B1667301) core serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its susceptibility to oxidative addition with transition metal catalysts and its role as a leaving group in nucleophilic substitution reactions are central to its chemical behavior.

Cross-Coupling Reactions Involving the Bromine Center

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-P bonds, and 4-Bromo-4'-hydroxybiphenyl (B1266404) is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of 4-Bromo-4'-hydroxybiphenyl, the bromine atom can be readily coupled with a variety of arylboronic acids to generate substituted quaterphenyls and other complex aromatic systems.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

A range of palladium catalysts and conditions have been shown to be effective for the Suzuki-Miyaura coupling of aryl bromides. While specific data for 4-Bromo-4'-hydroxybiphenyl is dispersed, the following table represents typical conditions and expected yields based on reactions with similar substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-4'-hydroxybiphenyl with Arylboronic Acids

| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 90-98 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 80-90 |

This data is representative of typical Suzuki-Miyaura couplings of aryl bromides and is intended to be illustrative for 4-Bromo-4'-hydroxybiphenyl.

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (B83602) to form an arylphosphonate. This reaction provides a direct method for the introduction of a phosphonate (B1237965) group onto the biphenyl scaffold of 4-Bromo-4'-hydroxybiphenyl, which is a valuable transformation in the synthesis of flame retardants, biologically active compounds, and ligands for catalysis.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (in this case, with the deprotonated phosphite), and reductive elimination. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the Hirao coupling. Improved conditions using Pd(OAc)₂ with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective for a wide range of aryl halides.

For 4-Bromo-4'-hydroxybiphenyl, the reaction with diethyl phosphite would be expected to proceed under these improved conditions to yield diethyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonate.

Table 2: Typical Conditions for Hirao Coupling of 4-Bromo-4'-hydroxybiphenyl

| Phosphite | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Diethyl phosphite | Pd(OAc)₂ (2) | dppf (4) | Et₃N | Toluene | 110 |

This data represents typical conditions for the Hirao coupling of aryl bromides.

Nucleophilic Substitution Reactions at the Brominated Position

While direct nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides like 4-Bromo-4'-hydroxybiphenyl is generally difficult, transition metal-catalyzed reactions have emerged as powerful methods to achieve this transformation. Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation allow for the formation of carbon-nitrogen and carbon-oxygen bonds at the brominated position.

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides with a wide variety of primary and secondary amines. This reaction has become a cornerstone for the synthesis of arylamines. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to form diaryl ethers by coupling an aryl halide with a phenol (B47542). Modern modifications of the Ullmann reaction have made it more versatile and applicable to a broader range of substrates under milder conditions.

Selective Dehalogenation Reactions on Surfaces

The selective dehalogenation of aryl halides on metal surfaces is a key step in the bottom-up synthesis of novel carbon-based nanostructures. While specific studies on 4-Bromo-4'-hydroxybiphenyl are not prevalent, research on the Ullmann coupling of various aryl halides on copper surfaces provides insight into this process. The reaction typically proceeds via the cleavage of the carbon-halogen bond upon adsorption onto the metal surface, followed by the coupling of the resulting aryl radicals to form new C-C bonds. The temperature at which dehalogenation occurs is dependent on the specific aryl halide and the metal surface. This on-surface synthesis approach allows for the creation of well-defined molecular architectures.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group of 4-Bromo-4'-hydroxybiphenyl is a versatile functional group that can undergo a variety of transformations, including etherification and esterification. Its nucleophilic character, after deprotonation, is key to its reactivity.

For instance, in a Williamson ether synthesis, the hydroxyl group can be deprotonated with a base, such as sodium hydride, to form the corresponding phenoxide. This potent nucleophile can then react with an alkyl halide in an S(_N)2 reaction to form an ether.

Esterification can be achieved by reacting 4-Bromo-4'-hydroxybiphenyl with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. This reaction leads to the formation of the corresponding ester derivative.

A specific example of the hydroxyl group's reactivity is its use in the synthesis of nanocomposite dendrimers. In this application, 4-Bromo-4'-hydroxybiphenyl is reacted with a phosphonitrilic chloride trimer in the presence of a base like potassium carbonate. The deprotonated hydroxyl group acts as a nucleophile, displacing a chloride from the phosphazene core and building up a dendritic structure.

Functionalization Reactions of the Hydroxyl Group

The hydroxyl group of 4-bromo-4'-hydroxybiphenyl is a key site for functionalization, allowing for the synthesis of a variety of derivatives with tailored properties. This functionalization is often a critical step in the development of new materials, such as liquid crystals and polymers.

One notable functionalization pathway is the reaction of the hydroxyl group to form ether or ester linkages. These reactions are fundamental in modifying the electronic and physical properties of the biphenyl core. For instance, the synthesis of liquid crystalline compounds often involves the etherification or esterification of the hydroxyl group to introduce long alkyl chains or other mesogenic units. This modification influences the melting point and the liquid crystalline phase behavior of the resulting compounds.

A specific example of the reactivity of the hydroxyl group is its reaction with phosphonitrilic chloride trimer. In this reaction, the deprotonated hydroxyl group acts as a nucleophile, displacing a chloride ion from the phosphazene core. This type of reaction is utilized in the synthesis of nanocomposite dendrimers, where the biphenyl moiety is incorporated into a larger macromolecular structure. chemicalbook.com

The following table provides a summary of representative functionalization reactions of the hydroxyl group in 4-bromo-4'-hydroxybiphenyl.

| Reaction Type | Reagent | Functional Group Formed | Application |

| Etherification | Alkyl Halide | Ether | Liquid Crystal Synthesis |

| Esterification | Acyl Chloride/Anhydride | Ester | Liquid Crystal Synthesis, Polymer Synthesis |

| Nucleophilic Substitution | Phosphonitrilic Chloride Trimer | Phosphazene Linkage | Nanocomposite Dendrimer Synthesis |

Hydrogen Bonding Capacity and its Chemical Implications

The presence of a hydroxyl group imparts 4-bromo-4'-hydroxybiphenyl with the ability to participate in hydrogen bonding. The molecule can act as both a hydrogen bond donor, through the hydrogen of the hydroxyl group, and a hydrogen bond acceptor, via the lone pairs of electrons on the oxygen atom. alfa-chemistry.com This capacity for hydrogen bonding has significant implications for its solid-state structure and physical properties.

In the crystalline state, intermolecular hydrogen bonds are a major force in directing the packing of the molecules. researchgate.netmdpi.com These interactions, along with other non-covalent forces, determine the crystal lattice energy and, consequently, properties like melting point and solubility. nih.govnih.gov The formation of strong hydrogen bonding networks can lead to more tightly packed crystal structures, which can influence the dissolution rate of the compound. nih.gov

The hydrogen bonding capability of 4-bromo-4'-hydroxybiphenyl is also crucial in the design of supramolecular assemblies. mdpi.com By interacting with other molecules that have complementary hydrogen bonding sites, it can form well-defined, multi-component structures. This principle is a cornerstone of crystal engineering, where the predictable nature of hydrogen bonding is used to construct novel crystalline materials with desired architectures and properties. researchgate.net

Furthermore, the presence of hydrogen bonding can affect the chemical reactivity of the molecule. For instance, the acidity of the hydroxyl proton can be influenced by its participation in hydrogen bonds. In solution, the extent of hydrogen bonding with the solvent can impact the solubility of the compound. nih.gov

| Aspect | Implication of Hydrogen Bonding |

| Crystal Structure | Directs molecular packing and contributes to lattice stability. researchgate.netmdpi.com |

| Physical Properties | Influences melting point and solubility. nih.govnih.gov |

| Supramolecular Chemistry | Enables the formation of multi-component assemblies. mdpi.com |

| Chemical Reactivity | Can affect the acidity of the hydroxyl group. |

Vinylation Reactions of 4-Bromo-4'-hydroxybiphenyl

The bromine atom on the biphenyl scaffold of 4-bromo-4'-hydroxybiphenyl serves as a reactive handle for various cross-coupling reactions, most notably palladium-catalyzed vinylation, commonly known as the Heck reaction. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a vinyl group onto the aromatic ring. organic-chemistry.org

A well-documented example is the reaction of 4-bromo-4'-hydroxybiphenyl with ethyl acrylate (B77674) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine ligand like triphenylphosphine (B44618). chemicalbook.com This reaction yields ethyl 4-(4'-hydroxyphenyl)cinnamate as the primary product. chemicalbook.comalfa-chemistry.com

Palladium-Catalyzed Vinylation Mechanisms

The palladium-catalyzed vinylation of 4-bromo-4'-hydroxybiphenyl proceeds through a well-established catalytic cycle known as the Heck reaction mechanism. wikipedia.orglibretexts.org The cycle can be broken down into four key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with 4-bromo-4'-hydroxybiphenyl, inserting into the carbon-bromine bond. This step forms a Pd(II) intermediate.

Migratory Insertion (Carbopalladation): The alkene (e.g., ethyl acrylate) coordinates to the palladium center of the Pd(II) intermediate. Subsequently, the aryl group from the biphenyl moiety migrates to one of the carbons of the double bond, forming a new carbon-carbon bond and a new palladium-carbon sigma bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, and transferred to the palladium atom. This step regenerates the double bond in the product and forms a hydrido-palladium complex.

Reductive Elimination: The hydrido-palladium complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form HBr, which is neutralized by the base.

Product Selectivity and Side Product Formation in Vinylation

In the vinylation of 4-bromo-4'-hydroxybiphenyl with ethyl acrylate, the desired product is ethyl 4-(4'-hydroxyphenyl)cinnamate. chemicalbook.comalfa-chemistry.com However, as with many chemical reactions, side products can also be formed.

The major side products observed in this reaction are 4-hydroxybiphenyl and ethyl cinnamate (B1238496). chemicalbook.comalfa-chemistry.com The formation of 4-hydroxybiphenyl is a result of a competing debromination reaction, where the bromo-substituent is replaced by a hydrogen atom. This can occur through various pathways within the catalytic cycle, such as the reductive elimination of HBr from the palladium intermediate before the vinylation can take place.

Ethyl cinnamate can be formed through the homocoupling of ethyl acrylate, another potential side reaction catalyzed by the palladium species. The relative amounts of the desired product and the side products can be influenced by various reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

The following table summarizes the products formed during the vinylation of 4-bromo-4'-hydroxybiphenyl with ethyl acrylate.

| Product Type | Chemical Name | Formation Pathway |

| Main Product | Ethyl 4-(4'-hydroxyphenyl)cinnamate | Heck Vinylation |

| Side Product | 4-Hydroxybiphenyl | Debromination |

| Side Product | Ethyl Cinnamate | Homocoupling of Ethyl Acrylate |

Hydrolysis and Functional Group Interconversions

Conversion to 4-Cyano-4'-hydroxybiphenyl (B10760) via Hydrolysis

The conversion of 4-bromo-4'-hydroxybiphenyl into 4-cyano-4'-hydroxybiphenyl is a significant functional group interconversion. One documented method for this transformation involves the reaction with copper(I) cyanide. google.comgoogle.com This reaction, known as the Rosenmund-von Braun reaction, is a common method for introducing a cyano group onto an aromatic ring.

In some synthetic routes, 4-bromo-4'-hydroxybiphenyl itself is prepared via the hydrolysis of a precursor. For example, 4-bromo-4'-benzenesulfonyloxybiphenyl can be hydrolyzed using a base, such as sodium hydroxide (B78521) in a mixture of dioxane and water, to yield 4-bromo-4'-hydroxybiphenyl. chemicalbook.com This initial hydrolysis step is crucial for unmasking the hydroxyl group, which may have been protected during previous synthetic steps.

Once 4-bromo-4'-hydroxybiphenyl is obtained, it can then be subjected to cyanation. The reaction with copper(I) cyanide typically requires high temperatures and is often carried out in a high-boiling polar solvent like DMF or NMP. The cyano group replaces the bromine atom on the biphenyl ring, yielding 4-cyano-4'-hydroxybiphenyl.

An alternative, though more complex, pathway to 4-cyano-4'-hydroxybiphenyl from a related starting material involves a series of steps that include protection of the hydroxyl group, acylation, conversion of the resulting ketone to a carboxylic acid, amidation, dehydration of the amide to a nitrile, and finally, deprotection of the hydroxyl group. google.com

Oxidation and Reduction Pathways of 4-Bromo-4-hydroxybiphenyl

The chemical reactivity of 4-Bromo-4'-hydroxybiphenyl is characterized by the presence of a hydroxylated phenyl ring, a brominated phenyl ring, and the biphenyl backbone. These structural features allow for a range of oxidation and reduction reactions, targeting either the functional groups or the aromatic system. The specific reaction pathway and resulting products are largely dictated by the choice of reagents and reaction conditions.

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group in 4-Bromo-4'-hydroxybiphenyl is susceptible to oxidation to form quinone-type structures. While specific studies on the direct oxidation of 4-Bromo-4'-hydroxybiphenyl are not extensively detailed in the reviewed literature, the general principles of phenol oxidation can be applied. Oxidizing agents like Frémy's salt (potassium nitrosodisulfonate) are known to convert phenols into quinones. wikipedia.orgresearchgate.net The oxidation of phenols to quinones is a significant transformation in organic chemistry. wikipedia.org

In a potential oxidation reaction, 4-Bromo-4'-hydroxybiphenyl could be converted to the corresponding p-benzoquinone derivative. This transformation involves the removal of two protons and two electrons from the hydroxyl-bearing ring.

Table 1: Potential Oxidation Product of 4-Bromo-4'-hydroxybiphenyl

| Reactant | Oxidizing Agent (Example) | Potential Product |

| 4-Bromo-4'-hydroxybiphenyl | Frémy's Salt | 4-(4-Bromophenyl)-p-benzoquinone |

Note: This represents a potential transformation based on the known reactivity of phenols.

Reduction of the Aromatic System and Dehalogenation

The reduction of 4-Bromo-4'-hydroxybiphenyl can proceed via several pathways, including the reduction of the aromatic rings and the cleavage of the carbon-bromine bond (reductive dehalogenation).

Reductive Dehalogenation: The removal of the bromine atom from the biphenyl structure is a known reaction pathway. For instance, the debromination of 4-bromo-4'-hydroxybiphenyl to form 4-hydroxybiphenyl has been observed as a side product in palladium-catalyzed vinylation reactions. While often an undesired side reaction, it demonstrates the possibility of selectively reducing the C-Br bond under certain catalytic conditions.

Microbial degradation pathways have also been shown to effect the dehalogenation of brominated biphenyls. Studies on anaerobic microorganisms in sediment have demonstrated the complete reductive dehalogenation of various brominated biphenyls to biphenyl. researchgate.net This suggests that enzymatic systems are capable of cleaving the carbon-bromine bond.

Hydrogenation of the Aromatic Rings: Catalytic hydrogenation is a common method for the reduction of aromatic rings. While specific studies detailing the complete hydrogenation of 4-Bromo-4'-hydroxybiphenyl were not found, the principles of arene hydrogenation are well-established. Using catalysts such as rhodium on carbon (Rh/C) in the presence of hydrogen gas can lead to the saturation of the aromatic rings. For example, the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) to 4-(4-bromophenyl)piperidine (B1334083) proceeds in high yield using a Rh/C catalyst. scbt.com

A potential pathway for the hydrogenation of 4-Bromo-4'-hydroxybiphenyl could involve the reduction of one or both aromatic rings to form cyclohexyl or cyclohexenyl derivatives. The specific product would depend on the catalyst, solvent, temperature, and pressure used. A patent for the synthesis of 4-bromo-4'-propylbiphenyl (B126337) describes a hydrogenation step using a palladium on carbon catalyst to reduce a double bond, indicating the utility of catalytic hydrogenation in related biphenyl systems. google.com

The Birch reduction is another powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgpharmaguideline.comyoutube.commasterorganicchemistry.com This reaction offers a way to selectively reduce one of the aromatic rings of the biphenyl system.

Table 2: Potential Reduction Products of 4-Bromo-4'-hydroxybiphenyl

| Reaction Type | Reagents (Example) | Potential Product(s) |

| Reductive Dehalogenation | Palladium catalyst (side reaction) | 4-Hydroxybiphenyl |

| Catalytic Hydrogenation | H₂, Rh/C or Pd/C | 4-(4-Bromophenyl)cyclohexanol, 4-Cyclohexyl-4-hydroxycyclohexyl bromide, etc. |

| Birch Reduction | Na/Li, liq. NH₃, ROH | 4-(4-Bromophenyl)-1,4-cyclohexadien-1-ol and other isomers |

Note: These represent potential transformations based on established reactivity patterns of related compounds.

Spectroscopic and Structural Elucidation of 4 Bromo 4 Hydroxybiphenyl and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Bromo-4-hydroxybiphenyl. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the specific atoms within the molecular structure of this compound.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton environment. chemicalbook.com The aromatic region of the spectrum is particularly informative, showing characteristic doublet and multiplet patterns that arise from spin-spin coupling between adjacent protons on the two phenyl rings. The hydroxyl proton typically appears as a distinct singlet, with its chemical shift being sensitive to solvent and concentration. chemicalbook.com For this compound in DMSO-d6, the hydroxyl proton signal appears at approximately 9.67 ppm. chemicalbook.com The protons on the phenyl rings resonate between 6.87 ppm and 7.58 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com Each unique carbon atom in the molecule produces a separate signal, allowing for a complete carbon count. The chemical shifts in the ¹³C spectrum indicate the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen and bromine are deshielded and appear at a higher chemical shift (downfield), while others appear further upfield.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Hydroxyl Proton | 9.67 | - |

Note: The ranges for aromatic protons and carbons encompass multiple distinct signals within the biphenyl (B1667301) framework.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between atoms. oxinst.com A ¹H-¹H COSY experiment is particularly useful for determining which protons are coupled to each other, typically through two or three bonds. oxinst.com

In the COSY spectrum of this compound, cross-peaks appear between the signals of protons that are on adjacent carbons. westmont.edu This allows for the unambiguous assignment of protons within each of the two separate aromatic spin systems:

Ring A (Hydroxy-substituted): Cross-peaks would confirm the connectivity between the ortho- and meta-protons relative to the hydroxyl group.

Ring B (Bromo-substituted): Similarly, correlations would be observed between the ortho- and meta-protons relative to the bromine atom.

The absence of cross-peaks between protons on different rings confirms their separation by the C-C single bond of the biphenyl system. This technique is invaluable for differentiating between isomers and confirming the substitution pattern. youtube.com

X-ray Crystallography Studies of Biphenyl Systems

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related 4- and 4,4'-substituted biphenyls offers significant insights into its likely conformation. researchgate.net A key structural feature of biphenyl systems is the torsion angle (dihedral angle) between the planes of the two phenyl rings. In the solid state, this angle is influenced by a balance between intramolecular steric effects and intermolecular packing forces. researchgate.net

For 4,4'-substituted biphenyls, there is a notable tendency towards planar or nearly planar conformations in the crystalline state. researchgate.net The presence of a hydroxyl group, in particular, has been observed to increase the percentage of molecules adopting a nearly planar structure (torsion angle of 0–5°). researchgate.net This planarity is often favored as it can maximize favorable intermolecular interactions within the crystal lattice.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.com For this compound, several key interactions are expected to dictate its crystal packing.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with neighboring molecules, often leading to the formation of infinite chains or other supramolecular assemblies. researchgate.net

Halogen-related Contacts: The bromine atom can participate in specific intermolecular contacts. In the crystal structure of a related brominated biphenyl, chains of compressed Br···Br contacts have been observed, indicating the role of halogen interactions in the packing arrangement. researchgate.net

These combined interactions—hydrogen bonds, halogen contacts, and van der Waals forces—determine the final crystal morphology and physical properties of the solid material. chemrxiv.org

Other Advanced Spectroscopic Characterization Techniques

Beyond NMR and X-ray crystallography, other spectroscopic methods are routinely used to characterize this compound.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. chemicalbook.com A key feature is the isotopic pattern of the molecular ion, which displays two peaks of nearly equal intensity separated by two mass units (e.g., at m/z 248 and 250). This is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its functional groups. Key expected signals include a broad absorption band for the O-H stretching of the hydroxyl group, sharp peaks in the aromatic region corresponding to C=C stretching, and a signal for the C-Br stretch at lower wavenumbers. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The key vibrational modes for this compound arise from the O-H group, the C-Br bond, and the biphenyl framework.

O-H Vibrations: The hydroxyl group gives rise to a strong, broad stretching vibration (ν) in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is indicative of hydrogen bonding in the solid state. The O-H in-plane bending vibration (δ) is expected in the 1300-1450 cm⁻¹ range.

Aromatic C-H Vibrations: The aromatic C-H stretching vibrations (ν) appear above 3000 cm⁻¹, typically between 3030 and 3100 cm⁻¹. The out-of-plane C-H bending vibrations (γ) occur in the 675-900 cm⁻¹ region and are highly characteristic of the substitution pattern on the benzene (B151609) rings.

Aromatic C=C Vibrations: The biphenyl structure exhibits characteristic C=C stretching vibrations within the aromatic rings, which are expected to produce a series of sharp bands in the 1400-1610 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration (ν) is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Biphenyl Inter-ring Stretch: A key feature in the Raman spectra of biphenyl derivatives is the inter-ring C1-C1′ stretching mode. acs.orgacs.orgnih.gov This vibration is typically observed around 1285 cm⁻¹ and is sensitive to the electronic nature of the substituents. acs.orgacs.orgnih.gov

A summary of the expected principal vibrational bands for this compound is presented below.

Table 1: Predicted IR and Raman Vibrational Modes for this compound Data inferred from characteristic group frequencies and spectra of related compounds like 4-hydroxybiphenyl and 4-bromobiphenyl (B57062). nih.govnist.govnist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Phenol (B47542) (-OH) | ~3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Biphenyl Rings | ~3030-3100 | Medium | Strong |

| Aromatic C=C Ring Stretch | Biphenyl Rings | ~1580-1610, ~1450-1500 | Medium-Strong | Strong |

| O-H In-plane Bend | Phenol (-OH) | ~1300-1450 | Medium | Weak |

| Inter-ring C-C Stretch | Biphenyl | ~1285 | Weak | Strong |

| Aromatic C-H Out-of-plane Bend | Biphenyl Rings | ~800-850 | Strong | Medium |

| C-Br Stretch | Bromo-Aromatic | ~500-600 | Strong | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of organic molecules, providing high-resolution mass data with minimal fragmentation.

For this compound (C₁₂H₉BrO), the exact monoisotopic mass can be calculated, which would be confirmed by the molecular ion peak [M]⁺ in the mass spectrum. A key feature for bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. miamioh.edu This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

The molecular ion of this compound is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺.

Loss of Hydroxyl Group: Cleavage of the C-OH bond to lose a hydroxyl radical (•OH), giving a fragment ion [M-OH]⁺.

Loss of CO: A common fragmentation pathway for phenols involves the loss of carbon monoxide (CO) from the ring structure after the initial loss of a hydrogen atom.

The expected molecular ions and major fragments are detailed in the table below.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment Description | Chemical Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| Molecular Ion [M]⁺ | [C₁₂H₉BrO]⁺ | 248.0 | 250.0 | Characteristic M/M+2 isotopic pattern with ~1:1 intensity ratio. |

| Loss of H₂O [M-H₂O]⁺ | [C₁₂H₇Br]⁺ | 230.0 | 232.0 | A potential fragmentation, though less common than radical loss. |

| Loss of Bromine [M-Br]⁺ | [C₁₂H₉O]⁺ | 169.1 | - | Loss of the bromine radical. |

| Loss of Hydroxyl [M-OH]⁺ | [C₁₂H₈Br]⁺ | 231.0 | 233.0 | Loss of the hydroxyl radical. |

Surface Characterization Techniques (e.g., SEM, AFM, TEM)

While spectroscopic methods probe molecular properties, surface characterization techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of materials on the micro- and nanoscale.

Detailed studies on the surface self-assembly of this compound have been conducted using Scanning Tunneling Microscopy (STM), a technique closely related to AFM. nih.gov Research has shown that when deposited on a silver surface (Ag(111)), this compound molecules spontaneously self-assemble into highly ordered, two-dimensional square-like arrays. nih.gov This ordering is driven by intermolecular interactions. Furthermore, upon irradiation with UV light, the C-Br bond can be selectively broken, leading to the formation of biphenyl biradicals. These reactive intermediates subsequently polymerize on the surface into polyphenylene chains upon gentle heating. nih.gov

Although specific studies employing SEM, AFM, or TEM on this compound are not widely reported, the applicability of these techniques can be inferred:

Scanning Electron Microscopy (SEM): SEM would be used to study the micromorphology of crystalline this compound. It could provide high-resolution images of the crystal habit, size distribution, and surface texture of the bulk powder.

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces with nanometer resolution. mdpi.com It could be used to characterize the topography of thin films of this compound prepared by methods like spin-coating or vacuum deposition. bruker.comazonano.com AFM would be ideal for visualizing the self-assembled structures on various substrates, complementing the findings from STM. nih.gov

Transmission Electron Microscopy (TEM): TEM allows for the direct imaging of materials at extremely high resolution, potentially down to the atomic level. For organic materials, which are often sensitive to the electron beam, low-dose HRTEM (High-Resolution TEM) techniques are required. nih.gov TEM could be used to analyze the crystal structure of nanocrystals of this compound, revealing lattice fringes and identifying crystalline defects. nih.govacs.org

These techniques collectively provide a multi-scale understanding of the material, from its bulk crystalline form down to the arrangement of individual molecules in self-assembled monolayers.

Computational Chemistry and Theoretical Investigations of 4 Bromo 4 Hydroxybiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

Prediction of Molecular Conformations and Electronic Properties

Furthermore, DFT allows for the calculation of various electronic properties. For instance, the bromine atom in 4-Bromo-4-hydroxybiphenyl is generally considered an electron-withdrawing group, which can influence the electron distribution across the biphenyl (B1667301) system. The hydroxyl group, conversely, can act as an electron-donating group. The interplay of these substituents dictates the molecule's electronic landscape.

Molecular Electrostatic Potential Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com MEP maps use a color scale to represent different electrostatic potential values on the molecular surface. mdpi.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-deficient areas prone to nucleophilic attack. mdpi.comacs.org

In a molecule like this compound, the oxygen atom of the hydroxyl group and the bromine atom would be expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. acs.org Conversely, the hydrogen atom of the hydroxyl group and the aromatic protons would likely exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic interactions. mdpi.com Analysis of MEP plots for similar fluorinated biphenyl compounds has shown that accumulations of positive and negative potential suggest the possibility of significant dipole-dipole intermolecular interactions. acs.org

Global Reactivity Parameter Analysis

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. mdpi.comphyschemres.org These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide insights into the chemical behavior of the molecule as a whole. physchemres.orgnih.gov

Key global reactivity parameters include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. nih.gov

Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons from a system. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S): The reciprocal of chemical hardness. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. physchemres.orgnih.gov

Table 1: Global Reactivity Parameters and Their Formulas

| Parameter | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Global Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ2 / (2η) |

HOMO-LUMO Gap Analysis and Optical Properties Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic and optical properties. physchemres.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, characteristic of "hard" molecules. nih.gov Conversely, a small gap indicates higher reactivity and lower stability, typical of "soft" molecules. nih.gov The HOMO-LUMO gap is also directly related to the molecule's optical properties, as it corresponds to the energy required for electronic excitation. briankoepnick.com Theoretical calculations can predict the absorption wavelengths (λmax) which are influenced by this energy gap. researchgate.net For instance, studies on paraphenylene oligomers have shown that substituent groups can significantly tune the HOMO-LUMO gap. briankoepnick.com

Modeling of Reaction Mechanisms

Computational chemistry is also a powerful tool for elucidating the pathways and energetics of chemical reactions.

Computational Studies on Catalyzed Reactions

This compound is a valuable intermediate in organic synthesis, often participating in catalyzed cross-coupling reactions. chemicalbook.com For example, the vinylation of 4-bromo-4'-hydroxybiphenyl (B1266404) with ethyl acrylate (B77674) using a Pd(OAc)2/PPh3 catalyst has been studied. chemicalbook.com Computational modeling can provide detailed insights into the mechanisms of such reactions.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, in palladium-catalyzed reactions, computational studies can model key steps such as oxidative addition, transmetalation, and reductive elimination. Such studies on related borinic acid-catalyzed reactions have helped to elucidate whether the mechanism proceeds via Lewis acid catalysis or through other pathways. scholaris.ca

In Silico Approaches for Intermolecular Interactions

In silico methods are crucial for understanding the non-covalent interactions that dictate the self-assembly and reactivity of 4-bromo-4'-hydroxybiphenyl. These computational approaches allow for a detailed analysis of the forces governing molecular organization on surfaces.

The specific functional groups of 4-bromo-4'-hydroxybiphenyl—a hydroxyl (-OH) group and a bromine (-Br) atom—are central to its self-assembly behavior. The hydroxyl group acts as a hydrogen bond donor, while the bromine atom can participate in halogen bonding. aip.org

Computational models have confirmed that the initial formation of ordered, two-dimensional arrays of 4-bromo-4'-hydroxybiphenyl on surfaces is stabilized by a network of these intermolecular interactions. aip.org Specifically, the hydrogen atom of the hydroxyl group on one molecule interacts with the bromine atom of an adjacent molecule. This O-H···Br interaction is a combination of hydrogen and halogen bonding and is the primary directional force responsible for the formation of stable, square-like self-assembled structures observed in low-temperature scanning tunneling microscopy (STM). aip.orgnih.gov The hydroxyl group's capacity for hydrogen bonding is a well-established factor influencing crystallinity and molecular arrangement in related biphenyl compounds.

The table below outlines the key intermolecular interactions involving 4-bromo-4'-hydroxybiphenyl as identified through computational analysis.

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bond | Hydroxyl group (-OH) | Directs molecular orientation; contributes to network stability. aip.org |

| Halogen Bond | Bromine atom (-Br) | Acts as a halogen bond acceptor, stabilizing the 2D array. aip.org |

| Combined O-H···Br | Hydroxyl and Bromine | Primary interaction stabilizing the square-like precursor structure on Ag(111). aip.orgnih.gov |

The interaction between 4-bromo-4'-hydroxybiphenyl and the underlying substrate is a critical component that influences its assembly and subsequent polymerization. Theoretical modeling, often using DFT with periodic slab models, is employed to investigate these surface interactions. aip.orgaps.org

Studies on the Ag(111) surface reveal that the molecules arrange into well-defined, two-dimensional nanoporous arrays. aip.orgnih.gov STM imaging shows that before irradiation, the molecules form a square-like 2D structure. researchgate.net Theoretical calculations support these findings, indicating that the specific arrangement is a result of the interplay between molecule-molecule interactions (hydrogen and halogen bonding) and molecule-substrate interactions. aip.orgtheses.fr

Upon photo-activation and the cleavage of the C-Br bond, the resulting biphenyl biradicals rearrange on the Ag(111) surface into an open hexagonal 2D structure. researchgate.net This transformation highlights the dynamic nature of the surface interactions. The initial physisorbed state, governed by weaker van der Waals forces and directional hydrogen/halogen bonds, transitions to a state where the reactive biradicals interact more strongly with the surface before they polymerize. aip.orgresearchgate.net The final step, where thermal annealing leads to polyphenylene chains, demonstrates how the surface mediates the covalent coupling reaction, confining the process to two dimensions. acs.orgresearchgate.net

Advanced Applications in Materials Science and Complex Organic Synthesis

Role as a Building Block in Complex Organic Synthesis

4-Bromo-4'-hydroxybiphenyl (B1266404) serves as a pivotal starting material or intermediate in the synthesis of a variety of complex organic molecules, ranging from large, strained macrocycles to precursors for materials with specific functions.

A significant application of 4-bromo-4'-hydroxybiphenyl is its role as a key commercially available starting material in the scalable synthesis of cycloparaphenylenes (CPPs), which are hoop-shaped, π-conjugated macrocycles. These molecules are essentially the smallest structural segments of armchair carbon nanotubes and are of immense interest for their unique electronic and photophysical properties.

The synthetic routes to these strained macrocycles are challenging, and the use of 4-bromo-4'-hydroxybiphenyl provides a reliable and scalable entry point, demonstrating its fundamental importance in this advanced area of organic synthesis. lookchem.comgoogle.com

| worktribe.comCycloparaphenylene | cis-1,4-(p-bromophenyl)-1,4-bis(triethylsiloxy)-2,5-cyclohexadiene | 23% | >1 g | google.com |

The distinct reactivity of the hydroxyl and bromo functionalities allows 4-bromo-4'-hydroxybiphenyl to serve as a precursor for more elaborate organic ligands and molecular scaffolds. These scaffolds are foundational structures for building larger, functional molecules used in catalysis, host-guest chemistry, and materials science.

One example is its use in the synthesis of dendrimers. In a modified literature procedure, 4-bromo-4'-hydroxybiphenyl is reacted with a phosphonitrilic chloride trimer in the presence of potassium carbonate to form nanocomposite dendrimers built upon a cyclic phosphazene core. chemicalbook.com

Furthermore, the compound can undergo various chemical transformations to yield functionalized scaffolds. For instance, a palladium-catalyzed vinylation reaction with ethyl acrylate (B77674) produces ethyl 4-(4-hydroxyphenyl) cinnamate (B1238496). chemicalbook.com This reaction transforms the simple biphenyl (B1667301) unit into a more complex cinnamate structure, which can be a component of polymers or other functional materials. Hydrolysis of related derivatives can yield 4-cyano-4'-hydroxybiphenyl (B10760), another important biphenyl scaffold. chemicalbook.com

4-Bromo-4'-hydroxybiphenyl is a recognized intermediate in the development of functional materials, most notably liquid crystals. lookchem.comworktribe.com The rigid biphenyl core is a common feature in liquid crystalline molecules, and the terminal functional groups allow for the introduction of various side chains (alkoxy, cyano, etc.) that influence the mesophase properties. The compound's structure is a building block for creating molecules with the specific shape anisotropy required for liquid crystal formation.

While its role in producing specific, commercially named agrochemicals is less detailed in readily available literature, its parent compound, 4-bromobiphenyl (B57062), is known to be an intermediate in the production of agrochemical compounds. smolecule.com Given that 4-bromo-4'-hydroxybiphenyl is a functionalized derivative, it serves as a versatile intermediate for creating a wide array of organic compounds, including those with potential bioactivity for agricultural applications. Its utility also extends to the synthesis of polymers and plastics. acs.org

Applications in Polymer Chemistry and Nanocomposites

The on-surface synthesis of polymers is a cutting-edge area of materials science that allows for the creation of highly ordered, two-dimensional structures with precision. 4-Bromo-4'-hydroxybiphenyl has proven to be an effective precursor in this bottom-up approach to fabricating nanostructures.

On a silver surface (Ag(111)), molecules of 4-bromo-4'-hydroxybiphenyl can self-assemble into well-defined, two-dimensional nanoporous arrays. This initial assembly is stabilized by intermolecular hydrogen bonds between the hydroxyl groups and halogen bonds involving the bromine atoms.

When these self-assembled structures are irradiated with ultraviolet (UV) light (e.g., a 266 nm laser) at low temperatures (around 80 K), the energy from the photons selectively cleaves the carbon-bromine (C-Br) bond. worktribe.com This photo-dissociation step is crucial as it transforms the initial molecules into highly reactive biphenyl biradical species. These biradicals then rearrange on the surface, forming a different, hexagonal nanoporous network. This process represents a photoinduced polymerization method that creates covalently bonded structures confined to the surface, a key goal in the bottom-up fabrication of nanomaterials. smolecule.com

The biphenyl biradicals generated via photo-irradiation are the key intermediates for forming extended polymer chains. Upon gentle warming to room temperature, these surface-adsorbed biradicals gain enough thermal energy to diffuse and react with each other. worktribe.com

This subsequent reaction is a biradical coupling process, where the radicals combine to form new carbon-carbon bonds, resulting in the growth of covalently linked polyphenylene chains. The entire process, from self-assembly to photo-activation and finally to thermal coupling, demonstrates a controlled pathway to synthesize one-dimensional polyphenylene polymers directly on a surface. This on-surface synthesis strategy provides a precise method for creating nanometer-scale polymeric wires, which are of interest for molecular electronics and other advanced applications. worktribe.com

Table 2: On-Surface Polymerization of 4-Bromo-4'-hydroxybiphenyl on Ag(111)

| Step | Process | Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| 1 | Self-Assembly | Deposition on Ag(111) | Square-like 2D structure stabilized by H-bonds and halogen bonds | |

| 2 | Photo-activation | 266 nm UV irradiation at 80 K | Biphenyl biradicals in a hexagonal nanoporous network |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,4-dibromobenzene |

| 4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one |

| 4-bromo-4'-hydroxybiphenyl |

| 4-bromobiphenyl |

| 4-cyano-4'-hydroxybiphenyl |

| worktribe.comCycloparaphenylene ( worktribe.comCPP) |

| Cycloparaphenylene ( CPP) |

| cis-1,4-(p-bromophenyl)-1,4-bis(triethylsiloxy)-2,5-cyclohexadiene |

| Ethyl 4-(4-hydroxyphenyl) cinnamate |

| Ethyl acrylate |

| Phosphonitrilic chloride trimer |

Integration into Liquid Crystal Materials

4-Bromo-4'-hydroxybiphenyl serves as a crucial building block and intermediate in the synthesis of liquid crystal (LC) materials. researchgate.netlookchem.com The rigid biphenyl core is a common feature in many mesogenic (liquid crystal-forming) molecules. The compound's utility lies in its role as a starting material for creating more complex, rod-like liquid crystal molecules. researchgate.net

Researchers have utilized 4-Bromo-4'-hydroxybiphenyl to prepare various LC compounds, including those based on bis(biphenyl)diacetylene and teraryl systems. researchgate.netmdpi.com For instance, in the synthesis of certain rod-like liquid crystalline materials, 4-Bromo-4'-hydroxybiphenyl is used as the initial reactant in a multi-step process. researchgate.net The hydroxyl group can be alkylated to introduce flexible side chains, a common strategy for controlling the melting point and mesophase behavior of liquid crystals. The bromine atom can then be used in cross-coupling reactions, such as the Suzuki coupling, to extend the rigid core of the molecule, a key step in building the final LC structure. mdpi.comcymitquimica.com Its role as an intermediate is highlighted by its commercial availability specifically for liquid crystal applications. acrospharmatech.comtcichemicals.com

Production of Polymers and Plastics

The compound 4-Bromo-4'-hydroxybiphenyl is a recognized monomer and intermediate in the production of specialized polymers and plastics. ottokemi.comsmolecule.com Its bifunctionality is key to its role in polymerization reactions. The hydroxyl and bromo groups can react under different conditions, allowing for the formation of aromatic polymers with specific architectures.

One notable application is in the synthesis of aromatic poly(ether ketone)s or similar high-performance polymers. The hydroxyl group can participate in nucleophilic substitution reactions to form ether linkages, while the bromine atom provides a site for subsequent cross-coupling reactions to build the polymer backbone. A European patent details a process for producing an aromatic polymer from 4-bromo-4'-hydroxybiphenyl with a reported yield of 95.0%. epo.org Furthermore, its derivatives are used to create side-chain liquid-crystalline polymers, such as polyacrylates, where the biphenyl moiety acts as the mesogenic unit attached to a flexible polymer backbone. scielo.br

Synthesis of Nanocomposite Dendrimers

4-Bromo-4'-hydroxybiphenyl is an important precursor in the synthesis of dendrimers, particularly for creating nanocomposite materials. chemicalbook.comalfa-chemistry.comthermofisher.kr Dendrimers are highly branched, well-defined macromolecules, and this biphenyl derivative provides a way to build the outer shell or surface of these structures.

A specific application involves the synthesis of nanocomposite dendrimers built on cyclic phosphazene cores. chemicalbook.comfishersci.eslabfind.co.kr In this process, the hydroxyl group of 4-bromo-4'-hydroxybiphenyl reacts with the phosphonitrilic chloride trimer (a cyclic phosphazene core) to attach multiple biphenyl units to the core. chemicalbook.comfishersci.es The outward-facing bromine atoms on the resulting dendrimer, such as hexa-(4-bromo-4'-biphenyloxy)cyclotriphosphazene, then provide reactive sites for further functionalization or for anchoring nanoparticles, leading to the formation of organic-inorganic nanocomposites. rsc.org These dendrimers can act as stabilizers or matrices for metallic nanoparticles, yielding well-designed and monodisperse nanocomposites. researchgate.net

Optoelectronic Materials Development

The inherent electronic properties of the biphenyl structure make 4-Bromo-4'-hydroxybiphenyl and its derivatives attractive candidates for the development of organic optoelectronic materials. While the compound itself is often a precursor, its structural motifs are found in materials designed for various electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-Bromo-4'-hydroxybiphenyl are investigated for their potential use in organic light-emitting diodes (OLEDs). The biphenyl core provides good charge transport characteristics, and functional groups can be tailored to enhance performance. For example, related compounds like 4-Bromo-4'-(diphenylamino)biphenyl are explored as hole-transport materials in OLEDs. The hydroxyl group in 4-Bromo-4'-hydroxybiphenyl offers a site for hydrogen bonding, a property that can be exploited in designing materials for chemiluminescence and sensor applications, which share principles with OLED operation. Furthermore, other biphenyl derivatives, such as those with nitro or carboxylic acid groups, have been studied as components in the light-emitting or charge-transport layers of OLED devices, indicating the versatility of the underlying biphenyl structure that 4-Bromo-4'-hydroxybiphenyl provides. lookchem.com

Organic Solar Cells (OSCs)

The development of materials for organic solar cells (OSCs) also leverages structures similar to 4-Bromo-4'-hydroxybiphenyl. The electronic properties of its derivatives, such as those containing diphenylamino groups, make them candidates for use in OSCs, where efficient charge transport is critical. Biphenyl-based molecules serve as building blocks for organic semiconductors that are essential components in solar cells. lookchem.com The ability to functionalize the biphenyl core at its two ends allows for the synthesis of donor-acceptor molecules, a common strategy in the design of materials for organic photovoltaics.

Electroluminescent Materials

4-Bromo-4'-hydroxybiphenyl serves as a precursor for more complex electroluminescent materials. Its derivatives are noted for their potential in optoelectronic devices. molaid.com For instance, hydroxyl-containing biphenyls are considered suitable for chemiluminescence applications due to their capacity for hydrogen bonding. Related biphenyl compounds, such as 4-Bromo-4'-(diphenylamino)biphenyl, are investigated directly as electroluminescent materials because the biphenyl structure facilitates the efficient transport of electrons and holes, a fundamental requirement for electroluminescence. Research on similar structures, like derivatives of 4,4'-dinitrobiphenyl, has led to the development of highly efficient phosphorescent emitters for electroluminescent devices.

Data Tables

Table 1: Summary of Applications for 4-Bromo-4'-hydroxybiphenyl

| Application Area | Specific Use | Role of Compound | Key Findings & Research |

|---|---|---|---|

| Liquid Crystals | Synthesis of rod-like LC molecules | Starting material / Intermediate | Used to create complex mesogenic cores through alkylation and cross-coupling reactions. researchgate.netmdpi.com |

| Polymers & Plastics | Production of aromatic polymers | Monomer / Intermediate | Enables synthesis of high-performance polymers and side-chain liquid-crystalline polymers. ottokemi.comepo.orgscielo.br |

| Nanomaterials | Synthesis of nanocomposite dendrimers | Precursor / Building Block | Forms the outer shell of phosphazene-core dendrimers, with bromine sites for further functionalization. chemicalbook.comfishersci.esrsc.org |

| Optoelectronics | Development of OLEDs, OSCs, and electroluminescent materials | Precursor / Structural Analogue | Derivatives are used as hole-transport, emissive, or semiconductor materials in electronic devices. lookchem.commolaid.com |

Sensor Applications Based on 4-Bromo-4-hydroxybiphenyl Derivatives

The unique electronic and structural characteristics of this compound have positioned it as a valuable scaffold in the development of advanced sensor technologies. Its derivatives are particularly notable for their application in highly sensitive detection methods, including those based on chemiluminescence.

Chemiluminescence-based Sensors

Derivatives of this compound, particularly those retaining the 4-hydroxybiphenyl core structure, have demonstrated significant potential as enhancers in chemiluminescence (CL) systems. These systems are the foundation for a variety of highly sensitive analytical methods. The primary role of these biphenyl derivatives is to amplify the light signal generated from a chemical reaction, thereby lowering the detection limits for a wide range of analytes.

The most common application of these enhancers is within the luminol-hydrogen peroxide (H₂O₂)-horseradish peroxidase (HRP) chemiluminescence system. In this system, the oxidation of luminol (B1675438), catalyzed by HRP, produces a weak light emission. The introduction of an enhancer, such as a 4-hydroxybiphenyl derivative, can dramatically increase the intensity and duration of this light signal.

Detailed Research Findings: